Methyl-13C cyanide-15N (13CH3C15N, CAS 1755-38-0) is a highly specialized, dual-labeled isotopologue of acetonitrile featuring a 99 atom % 13C-enriched methyl group and a 98 atom % 15N-enriched nitrile nitrogen, while retaining a natural-abundance 12C nitrile carbon. With a precise M+2 mass shift (MW 43.04) and distinct nuclear spin properties, this compound is primarily procured as a site-specific NMR solvent, an advanced vibrational spectroscopy probe, and a precision precursor for synthesizing heterocycles with non-adjacent heavy isotopes[1]. Unlike fully labeled variants, its alternating isotope pattern is engineered to uncouple specific vibrational and magnetic interactions, making it critical for high-resolution structural elucidation and complex electrolyte characterization where native-like solvent behavior must be preserved[2].
Substituting Methyl-13C cyanide-15N with fully heavy acetonitrile (13CH313C15N) or single-labeled analogs fundamentally compromises analytical resolution and workflow compatibility. In NMR spectroscopy, fully 13C-labeled acetonitrile introduces a strong one-bond carbon-carbon scalar coupling (1J_CC approx. 56.5 Hz), which splits the carbon signals into doublets, halving the signal-to-noise ratio and complicating spectra[1]. Single-labeled variants (13CH3CN or CH3C15N) fail to provide the dual heteronuclear handles required for advanced multiple-quantum spin-state selection. Furthermore, in vibrational spectroscopy, substituting with fully labeled variants drastically shifts the C≡N stretching frequency (by up to -77 cm-1), which artificially suppresses native Fermi resonances that researchers may specifically need to study in solvent-in-salt electrolytes [2].
In heteronuclear NMR applications, the presence of adjacent 13C atoms in fully labeled acetonitrile creates a large one-bond scalar coupling (1J_CC approx. 56.5 Hz) that splits the methyl and nitrile signals into doublets. By utilizing Methyl-13C cyanide-15N, which leaves the nitrile carbon as 12C, this 1J_CC coupling is entirely eliminated, yielding a sharp singlet for the 13C methyl group [1].
| Evidence Dimension | One-bond carbon-carbon scalar coupling (1J_CC) |
| Target Compound Data | 0 Hz 1J_CC coupling (yields a sharp singlet) |
| Comparator Or Baseline | Fully labeled 13CH313C15N (~56.5 Hz 1J_CC coupling, yields doublets) |
| Quantified Difference | 100% reduction in 1J_CC splitting, effectively doubling the theoretical peak intensity for the methyl carbon. |
| Conditions | Proton-decoupled 13C NMR spectroscopy. |
Eliminating 1J_CC splitting drastically improves signal-to-noise and spectral simplicity, which is critical when using the solvent as an internal standard or synthesizing downstream labeled APIs.
When used as a vibrational probe in superconcentrated electrolytes, isotopic substitution shifts the C≡N stretching frequency. Methyl-13C cyanide-15N exhibits a minimal C≡N isotope shift (< 24 cm-1), which maintains overlap with native combination bands. In contrast, fully labeled 13CH313C15N exhibits a massive -77 cm-1 shift, placing it at ~2185 cm-1 and completely suppressing the native Fermi resonance [1].
| Evidence Dimension | C≡N stretch isotope shift and Fermi resonance overlap |
| Target Compound Data | < 24 cm-1 shift (maintains native Fermi resonance) |
| Comparator Or Baseline | Fully labeled 13CH313C15N (-77 cm-1 shift, suppresses Fermi resonance) |
| Quantified Difference | > 50 cm-1 difference in vibrational shift compared to fully labeled analogs. |
| Conditions | 2D IR spectroscopy of superconcentrated LiTFSI/ACN electrolytes. |
Buyers studying native solvent-ion interactions in battery electrolytes must use this specific isotopologue to maintain native vibrational coupling networks while retaining isotopic distinguishability.
For mass spectrometry workflows requiring precise isotopic tagging, Methyl-13C cyanide-15N provides an exact M+2 mass shift (MW = 43.04 g/mol). This differentiates it from unlabeled acetonitrile (M+0, MW = 41.05 g/mol) and fully labeled 13C2,15N-acetonitrile (M+3, MW = 44.04 g/mol), allowing researchers to design orthogonal labeling experiments that avoid the background interference associated with M+3 or M+1 isotopic envelopes .
| Evidence Dimension | Intact molecular mass shift |
| Target Compound Data | M+2 mass shift (MW = 43.04 g/mol) |
| Comparator Or Baseline | Fully labeled 13C2,15N-acetonitrile (M+3 mass shift, MW = 44.04 g/mol) |
| Quantified Difference | 1 Da mass difference compared to fully labeled variants. |
| Conditions | LC-MS/MS metabolic tracing or quantitative proteomics. |
The M+2 mass shift allows researchers to design orthogonal labeling experiments without the background interference associated with M+3 or M+1 isotopic envelopes.
Where this compound is the right choice for mimicking simultaneous decoupling of heteronuclei. The presence of 13C and 15N separated by a 12C atom allows for precise spin-state selection without the interference of strong one-bond C-C couplings, making it superior to fully labeled analogs [1].
Where this compound is the right choice for probing solvent-in-salt battery electrolytes (e.g., LiTFSI/ACN). It allows researchers to study native Fermi resonances between the C≡N stretch and combination bands that would be artificially suppressed by fully labeled variants [2].
Where this compound is the right choice as a building block for synthesizing M+2 labeled pyrimidines, purines, or amino acids. It ensures that the heavy isotopes are placed at non-adjacent positions, simplifying the NMR spectra of the final pharmaceutical compounds by eliminating 1J_CC splitting [1].
Flammable;Irritant